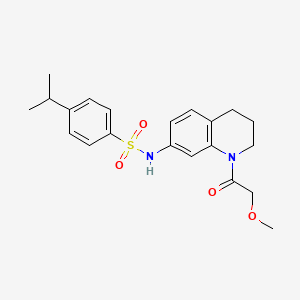
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis : Gelbrich et al. (2011) examined a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, revealing interactions such as intramolecular N—H⋯O=S and intermolecular N—H⋯O=C hydrogen bonds. These interactions lead to the formation of hydrogen-bonded chains, which are significant for understanding the structural aspects of such compounds (Gelbrich et al., 2011).
Diastereoselective Alkylation Studies : Hätzelt et al. (2002) investigated the alkylation of tricyclic 1-methoxy-3,6,11,11a-tetrahydro-4H-pyrazino[1,2-b]isoquinolin-4-one, finding that the diastereoselectivity is highly dependent on the electrophile used. This research provides insight into the chemical reactivity and potential applications of tetrahydroquinoline derivatives in synthetic chemistry (Hätzelt et al., 2002).
Anticancer Applications : Redda et al. (2010) synthesized analogs of 1,2,3,4-tetrahydroisoquinoline, maintaining the tetrahydroisoquinoline moiety with modifications on the phenyl ring, for potential use as anticancer agents. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines, demonstrating the therapeutic potential of such derivatives in oncology (Redda et al., 2010).
Antimicrobial Evaluation : A study in 2019 on quinoline clubbed with sulfonamide moiety synthesized compounds for use as antimicrobial agents. This research highlights the relevance of such compounds in developing new antimicrobial agents (Study in 2019).
Fluorophore Research : Kimber et al. (2003) described the synthesis of derivatives related to Zinquin ester, a specific fluorophore for Zn(II). This research is significant in the field of biochemistry for the development of specific fluorophores (Kimber et al., 2003).
Photochemical Decomposition : Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a related benzenesulfonamide compound. Understanding the photolability of such compounds is crucial in environmental chemistry and pharmaceutical stability studies (Zhou & Moore, 1994).
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)16-7-10-19(11-8-16)28(25,26)22-18-9-6-17-5-4-12-23(20(17)13-18)21(24)14-27-3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCGIQPCIQSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B2863777.png)
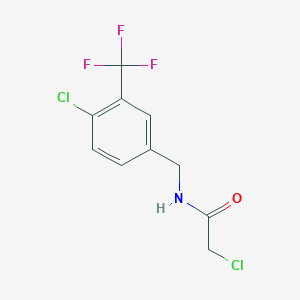

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)
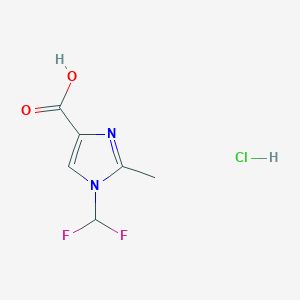
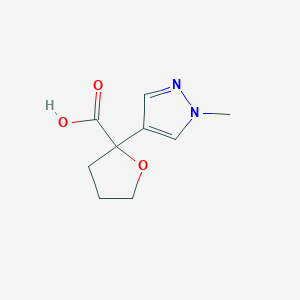
![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)
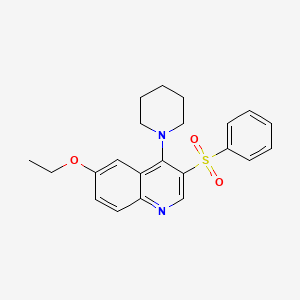
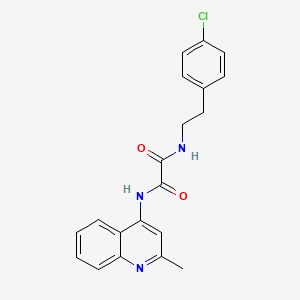
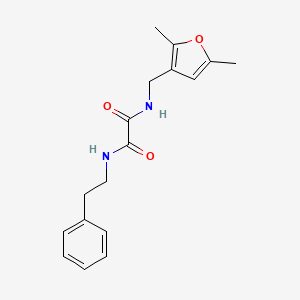
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)
